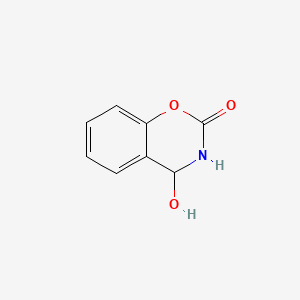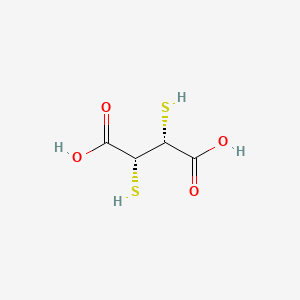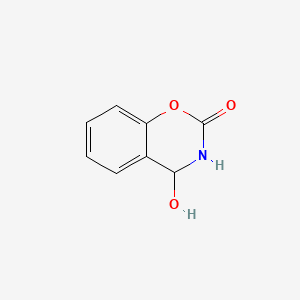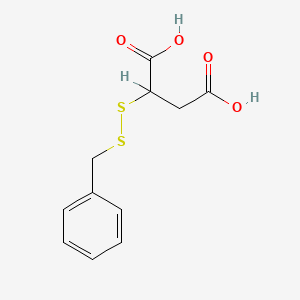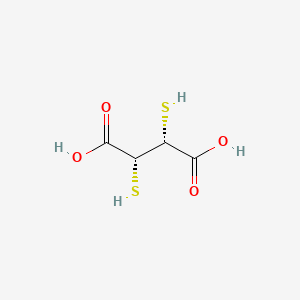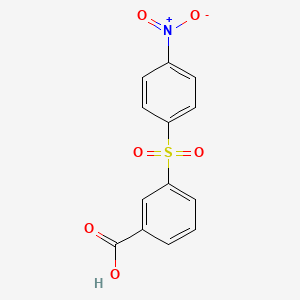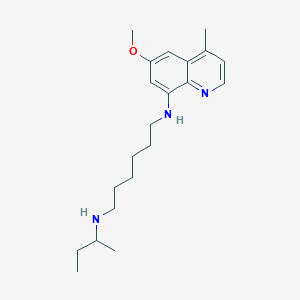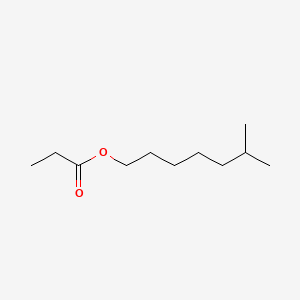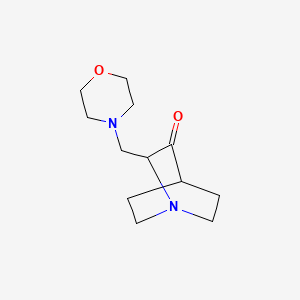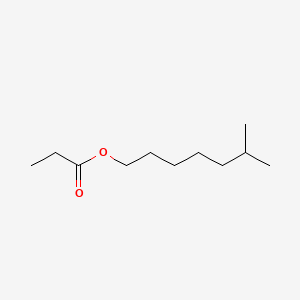
Propanoic acid, isooctyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, isooctyl ester, also known as isooctyl propanoate, is an ester formed from propanoic acid and isooctyl alcohol. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound, is a colorless liquid with a fruity odor and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Propanoic acid, isooctyl ester, can be synthesized through the esterification of propanoic acid with isooctyl alcohol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction. The general reaction is as follows:
Propanoic acid+Isooctyl alcoholH2SO4Propanoic acid, isooctyl ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in a continuous flow reactor to increase efficiency and yield. The reaction mixture is heated to a specific temperature, and the water produced is continuously removed to drive the reaction to completion. The product is then purified through distillation.
化学反应分析
Types of Reactions
Propanoic acid, isooctyl ester, undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of an acid or base, this compound, can be hydrolyzed back to propanoic acid and isooctyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Propanoic acid and isooctyl alcohol.
Transesterification: A different ester and alcohol.
Reduction: Isooctyl alcohol.
科学研究应用
Propanoic acid, isooctyl ester, has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and plasticizers.
作用机制
The mechanism of action of propanoic acid, isooctyl ester, involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing propanoic acid and isooctyl alcohol. These products can then participate in various metabolic pathways. The ester itself can act as a hydrophobic molecule, influencing the solubility and bioavailability of compounds in drug formulations.
相似化合物的比较
Propanoic acid, isooctyl ester, can be compared with other esters such as:
Propanoic acid, octyl ester: Similar in structure but with a different alcohol component.
Ethyl propanoate: Formed from propanoic acid and ethanol, used in flavorings.
Methyl propanoate: Formed from propanoic acid and methanol, used in organic synthesis.
Uniqueness
This compound, is unique due to its specific combination of propanoic acid and isooctyl alcohol, which imparts distinct physical and chemical properties. Its hydrophobic nature and stability make it suitable for various industrial applications.
属性
CAS 编号 |
9036-63-9 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
6-methylheptyl propanoate |
InChI |
InChI=1S/C11H22O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h10H,4-9H2,1-3H3 |
InChI 键 |
AIAMDEVDYXNNEU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OCCCCCC(C)C |
相关CAS编号 |
9036-63-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
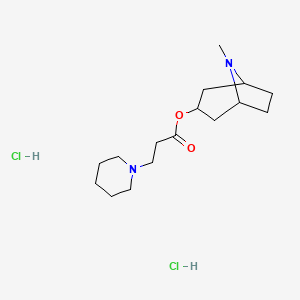
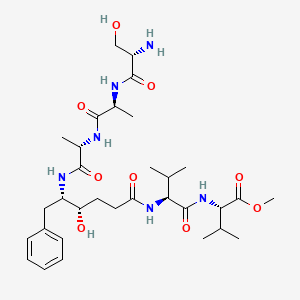
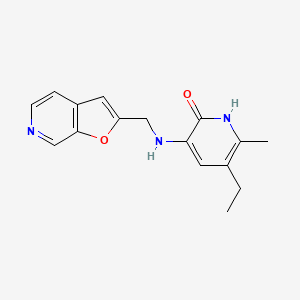
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
